molecular formula C22H20N4O B2548422 2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611196-87-3

2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2548422
CAS No.: 611196-87-3
M. Wt: 356.429
InChI Key: CIKPRMJSJMXFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with various aldehydes or acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis to ensure consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile apart is its unique structural features, which may confer specific biological activities not seen in other benzimidazole derivatives. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-4-17-14(2)18(13-23)22-25-19-10-5-6-11-20(19)26(22)21(17)24-15-8-7-9-16(12-15)27-3/h5-12,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKPRMJSJMXFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.